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Compound of Interest

Compound Name: 1,3,4,5-Tetramethyl-1H-pyrazole

CAS No.: 1073-20-7

Cat. No.: B086337

Get Quote

Part 1: Executive Summary & Strategic Analysis
The transformation of 3,4,5-trimethylpyrazole (CAS: 695-95-4) to 1,3,4,5-tetramethylpyrazole

(CAS: 1073-20-7) is a fundamental alkylation step used in the synthesis of energetic materials,

ionic liquids, and sterically demanding ligands for catalysis.

Unlike unsymmetrical pyrazoles, 3,4,5-trimethylpyrazole possesses inherent symmetry due to

rapid annular tautomerism. Consequently, N-methylation at either nitrogen atom yields the

same regioisomer. The primary technical challenge is not regioselectivity, but chemoselectivity:

preventing the second alkylation event that leads to the formation of the quaternary 1,2,3,4,5-

pentamethylpyrazolium salt (an ionic liquid precursor).

This guide presents two validated protocols:

The "Gold Standard" Method: Uses Methyl Iodide (MeI) for high-yielding, small-to-medium

scale synthesis.

The "Green" Method: Uses Dimethyl Carbonate (DMC) for industrial scalability and reduced

toxicity.
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Part 2: Mechanistic Insight & Reaction Design
The Reaction Pathway
The reaction proceeds via an SN2 mechanism. The pyrazole NH is deprotonated by a base to

form a pyrazolide anion, which acts as a nucleophile attacking the methylating agent.

Critical Control Point: The product, 1,3,4,5-tetramethylpyrazole, is still nucleophilic. In the

presence of excess methylating agent and heat, it will undergo a second methylation to form

the quaternary salt. Stoichiometry control is paramount.
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Figure 1: Reaction pathway showing the critical branch point between the desired neutral

product and the over-alkylated salt.

Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (Methyl Iodide)
Best for: Laboratory scale (1g – 50g), high purity requirements, mild conditions.

Reagents:

Substrate: 3,4,5-Trimethylpyrazole (1.0 equiv)

Electrophile: Methyl Iodide (MeI) (1.1 equiv) — Caution: Neurotoxin/Carcinogen

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, granular)

Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)
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Step-by-Step Procedure:

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an

addition funnel. Flush with nitrogen.[1]

Dissolution: Charge the flask with 3,4,5-trimethylpyrazole (e.g., 11.0 g, 100 mmol) and

anhydrous Acetonitrile (100 mL).

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir the

suspension vigorously at Room Temperature (RT) for 30 minutes.

Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (15.6 g, 6.85 mL, 110

mmol) dropwise via the addition funnel over 20 minutes. Note: Cooling prevents exotherm-

driven volatilization of MeI.

Reaction: Allow the mixture to warm to RT naturally. Stir for 12–16 hours. Monitor by TLC

(SiO₂, 5% MeOH in DCM) or GC-MS.

Checkpoint: If starting material remains, heat to mild reflux (40°C) for 2 hours. Do not

overheat, or quaternization will occur.

Workup: Filter off the solid inorganic salts (K₂CO₃/KI). Wash the filter cake with minimal

acetonitrile.

Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary

Evaporator) to yield a crude oil or low-melting solid.

Purification: The crude material is often >95% pure. If necessary, purify via vacuum

distillation (bp ~190°C at atm, or ~80-90°C at reduced pressure) or flash chromatography.

Protocol B: The "Green" Alternative (Dimethyl
Carbonate)
Best for: Large scale (>50g), safety-conscious labs, avoiding halides.

Reagents:
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Substrate: 3,4,5-Trimethylpyrazole (1.0 equiv)

Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent and reagent)

Catalyst: K₂CO₃ (0.1 – 0.5 equiv) or DABCO (0.1 equiv)

Step-by-Step Procedure:

Setup: Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure

vessel (Ace/Q-Tube). DMC methylation requires temperatures above its boiling point (90°C)

to be effective.[2]

Charging: Add 3,4,5-trimethylpyrazole (100 mmol), K₂CO₃ (10 mmol), and DMC (50 mL).

Reaction: Seal the vessel and heat to 160°C – 180°C for 6–12 hours.

Mechanism Note: At this temperature, DMC decarboxylates to release the active

methylating species.

Workup: Cool to RT. Vent the vessel carefully (CO₂ byproduct creates pressure).

Isolation: Filter the catalyst. Evaporate the excess DMC (recyclable). The residue is the pure

product.

Part 4: Data Summary & Characterization
Target Compound: 1,3,4,5-Tetramethylpyrazole CAS: 1073-20-7 Physical State: Colorless to

pale yellow liquid or low-melting solid.
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Property Value Notes

Molecular Weight 124.19 g/mol

Boiling Point ~190°C (760 mmHg) Est. based on pyrazine isomer

Solubility High
Soluble in DCM, MeOH,

MeCN, Water

1H NMR (CDCl₃) δ 3.65 (s, 3H, N-CH₃) Diagnostic N-Me signal

1H NMR (CDCl₃) δ 2.15, 2.10, 1.95 (s, 3H each) C-Methyl groups

Troubleshooting Table:

Observation Root Cause Corrective Action

Low Conversion MeI evaporation

Use a reflux condenser;

ensure system is sealed; add

0.1 equiv extra MeI.

New Polar Spot (Rf ~0) Over-methylation

Formation of ionic liquid salt.

Reduce reaction temp; reduce

MeI equivalents.

Dark Coloration Oxidation/Iodine

Wash organic layer with dilute

Sodium Thiosulfate (Na₂S₂O₃)

during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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